molecular formula C16H14N2OS2 B2585172 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 313403-37-1

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2585172
CAS No.: 313403-37-1
M. Wt: 314.42
InChI Key: FOHBSWKDGYBBQN-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Formation of the Carboxamide Group: The final step involves the reaction of the thiazole-thiophene intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
  • N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
  • N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide

Uniqueness

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of both thiazole and thiophene rings, which confer distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to similar compounds.

Biological Activity

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the thiazole derivative class. Its structure includes a thiazole ring fused with a thiophene moiety and an amide functional group. The compound can be synthesized through various methods involving the reaction of 2,5-dimethylphenylamine with appropriate thiazole precursors under controlled conditions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against several pathogens. For instance:

  • Gram-positive Bacteria: The compound exhibits notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, demonstrating its potential as a novel antimicrobial agent .
  • Fungal Infections: It has shown broad-spectrum antifungal activity against drug-resistant strains of Candida species, outperforming traditional antifungal agents like fluconazole .

Anticancer Activity

The anticancer effects of this compound have been investigated in various cancer cell lines:

  • Caco-2 Cells: In vitro studies indicate that this compound significantly reduces cell viability in Caco-2 cells, with an IC50 value indicating substantial cytotoxicity .
  • A549 Cells: The compound also demonstrates activity against lung cancer cells (A549), although the efficacy varies depending on structural modifications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial effects.
  • Cell Cycle Arrest: In cancer cells, it appears to induce cell cycle arrest and apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(2,5-dimethylphenyl)acetamideThiazole ringModerate antimicrobial activity
N-(4-methylphenyl)thiazoleMethyl substitution on phenylEnhanced anticancer activity
N-(3,4-dimethylphenyl)thiazoleDimethyl substitutionVariable activity across different cancer lines

The unique arrangement of substituents in this compound contributes to its distinct biological profile compared to other thiazole derivatives.

Case Studies and Research Findings

Several case studies have documented the biological efficacy of this compound:

  • Antibacterial Efficacy: A study reported that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains .
  • Anticancer Studies: Research utilizing various cancer cell lines demonstrated that structural modifications could enhance anticancer properties. For example, compounds with additional methyl groups on the phenyl ring showed increased cytotoxicity .

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-5-6-11(2)12(8-10)13-9-21-16(17-13)18-15(19)14-4-3-7-20-14/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHBSWKDGYBBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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